molecular formula C8H17NO2S B13012584 2-(Thietan-3-ylamino)pentane-1,5-diol

2-(Thietan-3-ylamino)pentane-1,5-diol

Cat. No.: B13012584
M. Wt: 191.29 g/mol
InChI Key: NYIPSFWXYXIHCH-UHFFFAOYSA-N
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Description

2-(Thietan-3-ylamino)pentane-1,5-diol is a chemical compound with the molecular formula C8H17NO2S It is characterized by the presence of a thietane ring, an amino group, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thietan-3-ylamino)pentane-1,5-diol typically involves the reaction of thietane derivatives with appropriate amines and diols. One common method involves the nucleophilic substitution of a thietane ring with an amino group, followed by the introduction of hydroxyl groups through hydrolysis or other suitable reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(Thietan-3-ylamino)pentane-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Thietan-3-ylamino)pentane-1,5-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Thietan-3-ylamino)pentane-1,5-diol involves its interaction with specific molecular targets and pathways. The thietane ring and amino group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The hydroxyl groups may also play a role in hydrogen bonding and other interactions that influence the compound’s biological effects.

Comparison with Similar Compounds

2-(Thietan-3-ylamino)pentane-1,5-diol can be compared with other similar compounds, such as:

  • 2-(Thietan-3-ylamino)ethanol
  • 2-(Thietan-3-ylamino)butane-1,4-diol
  • 2-(Thietan-3-ylamino)hexane-1,6-diol

These compounds share the thietane ring and amino group but differ in the length and substitution of the carbon chain. The unique combination of functional groups in this compound provides distinct chemical and biological properties that make it valuable for specific applications.

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

2-(thietan-3-ylamino)pentane-1,5-diol

InChI

InChI=1S/C8H17NO2S/c10-3-1-2-7(4-11)9-8-5-12-6-8/h7-11H,1-6H2

InChI Key

NYIPSFWXYXIHCH-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NC(CCCO)CO

Origin of Product

United States

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